Cas no 1353855-93-2 (4-bromo-3-cyclopropylaniline)
4-bromo-3-cyclopropylaniline Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-cyclopropylaniline
- SCHEMBL17912902
- SB78896
- 1353855-93-2
- AT14293
- CS-0334359
- MFCD21100004
- AKOS015946492
-
- MDL: MFCD21100004
- Inchi: 1S/C9H10BrN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2
- InChI Key: UVDWSNIVPGNZFL-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C1CC1)N
Computed Properties
- Exact Mass: 210.99966g/mol
- Monoisotopic Mass: 210.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26Ų
4-bromo-3-cyclopropylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR40779-250mg |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 250mg |
£120.00 | 2025-02-20 | |
| Apollo Scientific | OR40779-1g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 1g |
£360.00 | 2025-02-20 | |
| Apollo Scientific | OR40779-5g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 95% | 5g |
£1080.00 | 2025-02-20 | |
| 1PlusChem | 1P01JKSI-250mg |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 250mg |
$204.00 | 2023-12-22 | ||
| 1PlusChem | 1P01JKSI-1g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 1g |
$556.00 | 2023-12-22 | ||
| 1PlusChem | 1P01JKSI-5g |
4-Bromo-3-cyclopropylaniline |
1353855-93-2 | 5g |
$1594.00 | 2023-12-22 | ||
| abcr | AB597840-250mg |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 250mg |
€253.60 | 2024-07-24 | ||
| abcr | AB597840-1g |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 1g |
€680.80 | 2024-07-24 | ||
| abcr | AB597840-5g |
4-Bromo-3-cyclopropylaniline; . |
1353855-93-2 | 5g |
€1962.40 | 2024-07-24 |
4-bromo-3-cyclopropylaniline Suppliers
4-bromo-3-cyclopropylaniline Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-bromo-3-cyclopropylaniline
Introduction to 4-bromo-3-cyclopropylaniline (CAS No. 1353855-93-2)
4-bromo-3-cyclopropylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1353855-93-2, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound, featuring a bromine substituent at the para position and a cyclopropyl group at the meta position on an aniline backbone, has garnered attention due to its versatile structural framework. The presence of these functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry.
The bromo group on the aromatic ring introduces reactivity that is highly useful in further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed in drug development. Meanwhile, the cyclopropyl moiety adds steric and electronic properties that can influence the biological activity of derivatives. This combination of features has positioned 4-bromo-3-cyclopropylaniline as a key intermediate in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both bromine and cyclopropyl groups. These structural elements have been shown to enhance binding affinity and selectivity in various biological targets. For instance, studies have demonstrated that derivatives of 4-bromo-3-cyclopropylaniline exhibit promising activity against certain enzymes and receptors implicated in inflammatory and infectious diseases. The cyclopropyl ring, in particular, has been found to modulate electronic properties, thereby influencing the compound's interaction with biological targets.
One notable area of research involves the use of 4-bromo-3-cyclopropylaniline in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. The bromine atom facilitates modifications that can improve kinase inhibition, while the cyclopropyl group can fine-tune the binding profile. Preliminary studies have shown that certain analogs derived from 4-bromo-3-cyclopropylaniline exhibit potent inhibitory effects against specific kinases with high selectivity.
Another emerging application of 4-bromo-3-cyclopropylaniline is in the field of agrochemicals. The structural motifs present in this compound have been leveraged to design novel herbicides and fungicides. The bromine substituent allows for further functionalization to enhance bioactivity, while the cyclopropyl group contributes to stability and environmental compatibility. Researchers are exploring derivatives of 4-bromo-3-cyclopropylaniline that exhibit improved efficacy against resistant plant pathogens while maintaining low toxicity to non-target organisms.
The synthesis of 4-bromo-3-cyclopropylaniline itself is an intriguing challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. Recent advances in catalytic methods have provided more efficient pathways for its preparation. For example, palladium-catalyzed cross-coupling reactions have enabled direct functionalization of the aromatic ring, streamlining the synthetic sequence and reducing byproduct formation.
The versatility of 4-bromo-3-cyclopropylaniline extends beyond pharmaceuticals and agrochemicals. It has also been explored as a precursor for materials science applications, particularly in organic electronics. The bromine atom allows for further derivatization into conductive polymers or liquid crystals, which are essential components in display technologies and sensors. The cyclopropyl group contributes to molecular rigidity, enhancing material properties such as thermal stability and charge transport efficiency.
In conclusion, 4-bromo-3-cyclopropylaniline (CAS No. 1353855-93-2) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors and agrochemicals. Ongoing research continues to uncover new applications for this compound, driven by advancements in synthetic methodologies and an increasing understanding of its pharmacological properties.
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